Thalidomide-4-NH-PEG2-COO(t-Bu)

PROTAC Linker Optimization Physicochemical Properties Linker Length

Thalidomide-4-NH-PEG2-COO(t-Bu) is a functionalized CRBN E3 ligase ligand-linker conjugate with a precisely defined 2-unit PEG spacer and a t-Bu ester-protected carboxylic acid handle. The PEG2 length critically determines ternary complex formation and degradation efficiency—validated by GSPT1 degradation studies showing direct linker-length dependence. The protected acid enables modular, two-step PROTAC library synthesis after selective deprotection, offering greater control than NHS ester analogs. With a balanced LogP of 1.2 and tPSA of 140.3 Ų, this intermediate delivers optimized cell permeability and solubility. Request a quote to advance your PROTAC SAR programs.

Molecular Formula C24H31N3O8
Molecular Weight 489.5 g/mol
Cat. No. B12382860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-NH-PEG2-COO(t-Bu)
Molecular FormulaC24H31N3O8
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C24H31N3O8/c1-24(2,3)35-19(29)9-11-33-13-14-34-12-10-25-16-6-4-5-15-20(16)23(32)27(22(15)31)17-7-8-18(28)26-21(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,28,30)
InChIKeyQVCGYZSGWDGIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-4-NH-PEG2-COO(t-Bu): A Core Intermediate for Optimizing CRBN-Recruiting PROTAC Linker Length and Solubility


Thalidomide-4-NH-PEG2-COO(t-Bu) (CAS: 2140807-16-3) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate. It is a key synthetic intermediate for the construction of CRBN-based Proteolysis Targeting Chimeras (PROTACs) . This compound features a thalidomide-derived CRBN-binding moiety, a flexible diethylene glycol (PEG2) spacer, and a tert-butyl (t-Bu) ester-protected carboxylic acid handle [1]. Its molecular properties, including a molecular weight of 489.52 g/mol, a LogP of 1.2-1.26, and a tPSA of 140.3 Ų, position it as a balanced building block for designing PROTACs with favorable physicochemical characteristics .

Why Linker Length and Functional Group Define the Utility of Thalidomide-4-NH-PEG2-COO(t-Bu) in PROTAC Research


In PROTAC development, the linker is not a passive tether but a critical determinant of ternary complex formation, degradation efficiency, and physicochemical properties . Substituting Thalidomide-4-NH-PEG2-COO(t-Bu) with an analog of a different PEG length (e.g., PEG1 or PEG3) or a different terminal group (e.g., -NH2, -COOH) can drastically alter the PROTAC's performance. Studies have shown that GSPT1 degradation is directly dependent on the length of the flexible PEG chain linker, confirming that a one-size-fits-all approach to linker selection is invalid [1]. The specific combination of a 2-unit PEG spacer and a protected carboxylic acid provides a unique balance of spatial reach and synthetic versatility that cannot be achieved by in-class alternatives without re-optimizing the entire PROTAC structure [2].

Quantified Differentiation: Thalidomide-4-NH-PEG2-COO(t-Bu) vs. Analogs in Key Selection Criteria


Linker Length and Hydrophilicity: Measured Advantage Over Shorter (PEG1) and Longer (PEG3) Analogs

The 2-unit polyethylene glycol (PEG2) spacer in Thalidomide-4-NH-PEG2-COO(t-Bu) provides a specific balance between linker length and hydrophilicity, which is quantifiably distinct from its PEG1 and PEG3 analogs. This balance is reflected in the compound's LogP and topological polar surface area (tPSA) values. Shorter PEG1 linkers offer less flexibility and may hinder ternary complex formation, while longer PEG3 linkers, while more flexible, can increase molecular weight and potentially reduce permeability [1]. The PEG2 linker's intermediate properties are particularly valuable for optimizing the spatial orientation between the target protein and the E3 ligase for efficient ubiquitination . For reference, a PROTAC study demonstrated that potent degradation could be achieved with linkers as short as 2 PEG units, underscoring the utility of this specific length [2].

PROTAC Linker Optimization Physicochemical Properties Linker Length

Synthetic Utility: The t-Bu Ester Enables Controlled, Stepwise PROTAC Assembly

Thalidomide-4-NH-PEG2-COO(t-Bu) is specifically designed with a tert-butyl (t-Bu) ester protecting group. This feature allows for a controlled, two-step PROTAC synthesis: (1) conjugation of the deprotected carboxylic acid (after acidic removal of the t-Bu group) to a target protein ligand, and (2) use of the pre-installed PEG linker to achieve the desired spatial separation [1]. This orthogonal reactivity differentiates it from analogs like Thalidomide-4-NH-PEG2-NH2 (which provides an amine for conjugation) or Thalidomide-O-PEG2-NHS ester (which is a pre-activated, one-step conjugation reagent) . The t-Bu protected acid provides a stable, storable intermediate that can be deprotected on-demand for amide bond formation, offering greater control over the synthetic sequence and reducing the risk of side reactions .

PROTAC Synthesis Protecting Group Strategy Bioconjugation

Validated Solubility Profile in a Key Organic Solvent for PROTAC Synthesis

Practical handling is critical for efficient PROTAC synthesis. Thalidomide-4-NH-PEG2-COO(t-Bu) is reported to be soluble in DMSO at a concentration of 10 mM [1]. This is a key differentiator from some analogs where specific solubility data in DMSO may not be readily available or may be lower, impacting the ability to prepare high-concentration stock solutions for subsequent reactions. For instance, while the deprotected analog Thalidomide-NH-PEG3-COOH is reported to have high DMSO solubility (125 mg/mL, approx. 261 mM), the t-Bu protected form offers a distinct advantage in stability and controlled reactivity [2]. The availability of validated solubility data for the target compound reduces experimental uncertainty and streamlines the procurement process.

Solubility PROTAC Formulation Chemical Handling

High Purity Specification for Reproducible Conjugation Chemistry

The purity of a PROTAC building block is a critical parameter for ensuring successful and reproducible conjugation. Thalidomide-4-NH-PEG2-COO(t-Bu) is consistently specified at a high purity of ≥98% by multiple reputable vendors . This high purity level minimizes the risk of side reactions or incomplete couplings that can occur with lower-grade intermediates, which is essential for generating homogenous PROTAC libraries and for ensuring the biological activity of the final degrader molecule is correctly attributed . While other analogs may also be available at similar purities, this compound's consistent high-purity specification from multiple sources provides procurement confidence.

Purity PROTAC Synthesis Quality Control

Validated Use Cases for Thalidomide-4-NH-PEG2-COO(t-Bu) in Targeted Protein Degradation


Optimizing PROTAC Linker Length for Efficient Ternary Complex Formation

Based on evidence that PROTAC-induced degradation is dependent on PEG linker length [1], researchers can use Thalidomide-4-NH-PEG2-COO(t-Bu) to synthesize PROTACs with a specific 2-unit PEG spacer. This intermediate allows for the systematic exploration of linker length-activity relationships (SAR) and is particularly relevant for targets where a shorter, less flexible PEG1 linker may not provide adequate spatial orientation for productive E3 ligase and target protein engagement [2].

Controlled Synthesis of CRBN-Based PROTAC Libraries

The t-Bu ester-protected carboxylic acid of Thalidomide-4-NH-PEG2-COO(t-Bu) enables a modular, two-step synthetic strategy [1]. This approach is ideal for generating focused PROTAC libraries where a diverse set of target protein ligands can be conjugated to a common E3 ligase-binding scaffold after selective deprotection of the t-Bu group. This method offers greater synthetic control and flexibility compared to using pre-activated analogs like NHS esters, which require immediate use .

Designing PROTACs with a Balanced Solubility and Permeability Profile

The measured physicochemical properties of Thalidomide-4-NH-PEG2-COO(t-Bu), including a LogP of 1.2-1.26 and a tPSA of 140.3 Ų, make it a rational starting point for designing PROTACs intended to have a balance between aqueous solubility and cell permeability [1]. This contrasts with analogs like Thalidomide-4-NH-PEG1-COO(t-Bu), which may have a higher LogP and potentially lower solubility, and the more polar, longer PEG analogs that may face permeability challenges .

Building PROTACs Targeting GSPT1 and Other CRBN Neosubstrates

A recent study demonstrated that PROTACs containing a 2-unit PEG linker (PEG2) anchored at the 4-position of the thalidomide ring were effective in degrading the translation termination factor GSPT1 [1]. This validates the use of the 4-amino PEG2 scaffold, as found in Thalidomide-4-NH-PEG2-COO(t-Bu), as a productive core for developing degraders against novel CRBN neosubstrates, providing a direct, literature-backed rationale for its selection in early-stage degrader discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-4-NH-PEG2-COO(t-Bu)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.